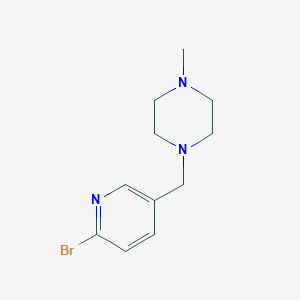

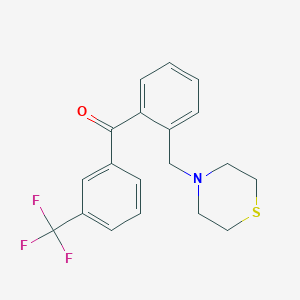

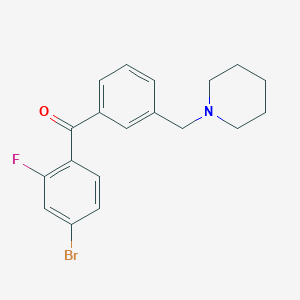

2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Facile Synthesis and Polymerization of Benzophenone Derivatives

The synthesis of benzophenone derivatives has been explored through various chemical pathways. One such pathway involves the synthesis of the lithium salt of 2,6-difluoro-2'-sulfobenzophenone, which was achieved by reacting 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C. This process demonstrates the potential for organolithium chemistry to create functional monomers with fluorine atoms that are activated for nucleophilic aromatic substitution reactions .

Synthesis and Structural Analysis of Benzofuran and Thiophene Derivatives

The synthesis of 2-thiomethylbenzofuran derivatives showcases the versatility of thiol derivatives in chemical reactions. These derivatives were prepared through reactions between 2-methylene-2,3-dihydrobenzofuran-3-ols and various thiol derivatives, with the process being either acid-catalysed or radical-promoted . Additionally, the synthesis of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene was achieved by reacting a-(p-chlorothiobenzoyl)-thioformmorpholine with trimethyl phosphite, leading to a compound with a triclinic crystal structure and a thiophene ring where the morpholine adopts a chair conformation .

Chemical Reactions and Cycloadditions Involving Thiophene Derivatives

The reactivity of thiophene derivatives has been further explored through various chemical reactions. For instance, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene underwent cycloaddition reactions with different reagents to yield benzo[c]thiophene derivatives . Similarly, thiobenzophenone reacted with diazomethane to form thiadiazoline, which upon elimination of N2, generated a nucleophilic 1,3-dipole that underwent cycloadditions with electrophilic C,C multiple bonds .

Antitubercular Activity of Benzothiophene-Triazoles with Various Appendages

The antitubercular activity of novel dibenzo[b,d]thiophene-1,2,3-triazoles appended with piperidine, piperazine, morpholine, and thiomorpholine was evaluated. These compounds were synthesized using azide-alkyne click chemistry and screened for activity against Mycobacterium tuberculosis. The results indicated that the appendages contribute differently to the inhibition of Mycobacterium tuberculosis, with piperazine derivatives showing the most significant activity .

科学的研究の応用

Synthesis and Structural Analysis

- Research has been conducted on the synthesis of related compounds, focusing on their crystal structure and vibrational properties. Studies include the synthesis of specific derivatives and their structural determination using X-ray diffraction and DFT studies, highlighting their potential in material science and structural chemistry (Sun et al., 2021).

Antimicrobial Activity

- Some derivatives have been synthesized for their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobials. The preparation and assessment of thiomorpholine derivatives demonstrate their application in combating microbial resistance and exploring bioactive molecules (Kardile & Kalyane, 2010).

Molecular Interactions and Complex Formation

- Research into molecular complexes of related compounds with metal ions explores their chemical interactions and the formation of novel complexes, contributing to the understanding of metal-ligand interactions and their applications in coordination chemistry (Preti & Tosi, 1978).

Novel Building Blocks in Medicinal Chemistry

- The development of novel bridged bicyclic thiomorpholines showcases the significance of these compounds as building blocks in medicinal chemistry, providing a foundation for the synthesis of biologically active molecules with potential therapeutic applications (Walker & Rogier, 2013).

将来の方向性

特性

IUPAC Name |

[2-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXMRNVKDUSHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643832 |

Source

|

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone | |

CAS RN |

898782-08-6 |

Source

|

| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)